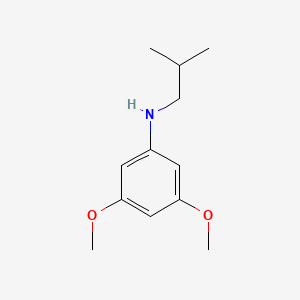

3,5-dimethoxy-N-(2-methylpropyl)aniline

Description

3,5-Dimethoxy-N-(2-methylpropyl)aniline is a substituted aniline derivative characterized by two methoxy groups at the 3 and 5 positions of the benzene ring and a 2-methylpropyl (isobutyl) group attached to the nitrogen atom. Its molecular formula is C₁₂H₁₉NO₂, with a molecular weight of 209.29 g/mol. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its electron-rich aromatic system and nitrogen-based reactivity are leveraged for further functionalization .

Properties

IUPAC Name |

3,5-dimethoxy-N-(2-methylpropyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-9(2)8-13-10-5-11(14-3)7-12(6-10)15-4/h5-7,9,13H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIQDQNWLSWFJSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC(=CC(=C1)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(2-methylpropyl)aniline typically involves the following steps:

Nitration: The starting material, 3,5-dimethoxyaniline, undergoes nitration to introduce nitro groups at specific positions on the benzene ring.

Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Alkylation: The final step involves the alkylation of the amino group with 2-methylpropyl halide under basic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-N-(2-methylpropyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the functional groups on the benzene ring or the amino group.

Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

3,5-Dimethoxy-N-(2-methylpropyl)aniline has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: Research into its potential pharmacological properties is ongoing, with interest in its effects on various biological targets.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(2-methylpropyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the 2-methylpropyl group influence its binding affinity and specificity. The exact pathways and targets depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of 3,5-dimethoxy-N-(2-methylpropyl)aniline and its analogs, focusing on structural features, molecular properties, and hypothesized chemical behavior.

Table 1: Structural and Molecular Comparison

Key Differences and Implications

Electronic Effects

- Target Compound : The isobutyl group is electron-donating via induction, increasing the electron density on the aniline nitrogen, enhancing its basicity compared to analogs with electron-withdrawing groups .

- However, the bulky substituent may reduce solubility in polar solvents.

- Pyridyl Derivative : Pyridine rings are electron-withdrawing, significantly reducing the nitrogen’s basicity. The rigid aromatic system may also increase melting points.

Steric Effects

- The pyridyl-methyl and furan-methyl analogs () have bulkier substituents than the target compound, which may hinder nucleophilic reactions at the nitrogen or limit access to the aromatic ring in further syntheses.

Hypothesized Physicochemical Properties

- Solubility : The thiophene and furan derivatives () are likely less water-soluble due to larger hydrophobic groups. The pyridyl analog () may exhibit moderate solubility in polar aprotic solvents.

- Basicity : Pyridyl substituents () decrease basicity, while alkyl groups (target, ) enhance it.

- Thermal Stability : The pyridyl and furan derivatives () may have higher melting points due to aromatic stacking, whereas alkyl-substituted analogs (target, ) are likely liquids or low-melting solids.

Limitations and Notes

- Data Gaps : Experimental data on melting points, solubility, and biological activity are unavailable in the provided evidence, necessitating further research.

- Naming Ambiguities: The term "2-methylpropyl" in the target compound is nonstandard; "isobutyl" is the correct IUPAC designation.

Biological Activity

3,5-Dimethoxy-N-(2-methylpropyl)aniline is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure featuring methoxy groups and an aliphatic amine, may exhibit various pharmacological effects. This article explores the biological activity of this compound, summarizing relevant research findings and presenting data in a structured manner.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H17N1O2

- CAS Number : 108103-35-1

The compound features two methoxy groups at the 3 and 5 positions of the aromatic ring, contributing to its electronic properties and potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound possess a variety of biological activities, including:

- Antioxidant Activity : Compounds with methoxy substitutions often exhibit significant antioxidant properties.

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways, particularly those related to cancer and neurodegenerative diseases.

- Antimicrobial Properties : Investigation into the antimicrobial effects against various pathogens.

The mechanism of action for this compound is hypothesized to involve:

- Enzyme Interaction : Binding to active sites of enzymes, potentially inhibiting their activity.

- Radical Scavenging : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals.

1. Antioxidant Activity

A study demonstrated that similar compounds with methoxy groups effectively scavenge reactive oxygen species (ROS), suggesting a strong antioxidant capacity. This could be beneficial in preventing oxidative stress-related diseases.

2. Enzyme Inhibition Studies

Research involving enzyme assays indicated that derivatives of this class can inhibit key enzymes such as tyrosinase and acetylcholinesterase:

- Tyrosinase Inhibition : Important for controlling melanin production; compounds showed competitive inhibition.

- Acetylcholinesterase Inhibition : Relevant for neurodegenerative diseases like Alzheimer's.

3. Antimicrobial Activity

Preliminary studies indicated that compounds with similar structures exhibited antimicrobial effects against various bacterial strains, suggesting potential applications in treating infections.

Data Table: Biological Activities of Related Compounds

| Compound Name | Antioxidant Activity | Tyrosinase Inhibition | Acetylcholinesterase Inhibition | Antimicrobial Activity |

|---|---|---|---|---|

| This compound | Moderate | Yes | Yes | Moderate |

| 4-Methoxy-N-(2-methylpropyl)aniline | High | Yes | No | High |

| 2-Methoxy-N-(isopropyl)aniline | Low | No | Yes | Low |

Case Studies

Several case studies have highlighted the therapeutic potential of methoxy-substituted anilines:

- Cancer Research : A study explored the effects of similar compounds on cancer cell lines, revealing significant reductions in cell viability.

- Neuroprotection : Research indicated that certain derivatives protect neuronal cells from oxidative damage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.